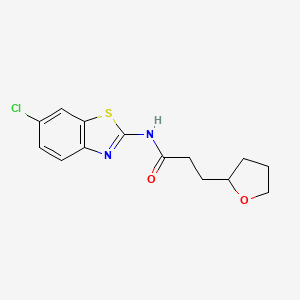
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide, also known as BTA-CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-CBP is a potent inhibitor of protein-protein interactions, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide works by binding to the interface between two proteins and preventing them from interacting with each other. This mechanism of action is known as protein-protein interaction inhibition. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has a unique structure that allows it to bind to a wide range of proteins, making it a versatile inhibitor.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for drug development. However, one of the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of research is the optimization of the synthesis method to improve the yield and efficiency of the process. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-aminothiophenol and 2-chloroacetyl chloride to give 6-chloro-1,3-benzothiazol-2-yl)acetyl chloride. This intermediate is then reacted with oxolane-2-carboxylic acid to give N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide. The overall yield of this synthesis is around 30%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the development of various types of cancer. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has also been shown to inhibit the interaction between the E1 enzyme and the E2 enzyme in the ubiquitin-proteasome pathway, which is involved in protein degradation. This makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h3,5,8,10H,1-2,4,6-7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFIZVDSQXDXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

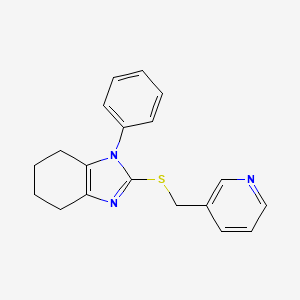
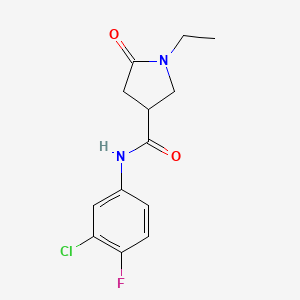
![4-[2-(4-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564459.png)
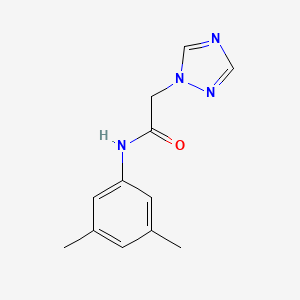
![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)
![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)
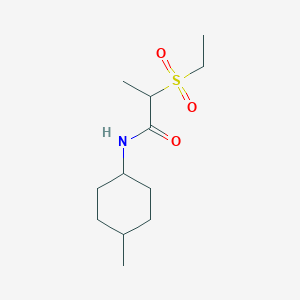
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
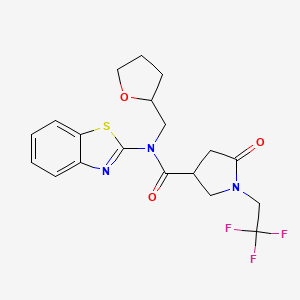
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)